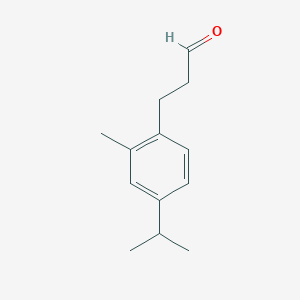

2-Methyl-4-(1-methylethyl)-benzenepropanal

Description

Contextualizing Aromatic Aldehydes within Advanced Organic Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. scentjourner.com This structural feature imparts a unique blend of reactivity and stability. The aromatic ring provides a degree of resonance stabilization to the carbonyl group, making the carbonyl carbon less electrophilic compared to its aliphatic counterparts. scentjourner.comyoutube.com However, the aromatic ring can also participate in conjugation, influencing the compound's reactivity in various reactions. scentjourner.com

These compounds are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. scentjourner.com Their distinct aromas have also led to their widespread use as flavoring agents and fragrances. scentjourner.commarketresearchfuture.com The reactivity of the aldehyde group allows for a variety of chemical transformations, including nucleophilic addition and oxidation, while the aromatic ring can undergo electrophilic substitution reactions. marketresearchfuture.comlibretexts.org The aldehydic group is a deactivating, meta-directing substituent in electrophilic aromatic substitution, a consequence of its electron-withdrawing nature. organicmystery.comyoutube.comdoubtnut.com

Historical Trajectories in the Study of Substituted Benzenepropanals

The exploration of aromatic aldehydes has a rich history, particularly within the fragrance and flavor industry. The discovery of aldehydes in the early 19th century by Justus von Liebig and their subsequent synthesis by chemists like Auguste Darzens revolutionized perfumery. mdpi.com Initially used in small quantities to stabilize formulas, the audacious use of aldehydes in iconic perfumes like Chanel No. 5 in 1921 marked a turning point, showcasing their ability to impart a powerful and distinctive character to fragrances. marketresearchfuture.commdpi.com

The development of synthetic methodologies to create a diverse palette of aromatic aldehydes has been a continuous endeavor. For instance, processes for producing related compounds like 2-methyl-3-(4-tert-butylphenyl)propanal have been patented, highlighting the commercial interest in this class of molecules for their lily-of-the-valley scent profile. rsc.org The history of flavor chemicals also saw a rise in the synthesis of aromatic compounds in the 19th century, with chemists creating artificial fruit flavors from simple esters. dropofodor.com This historical context underscores the long-standing interest in synthesizing and characterizing novel aromatic aldehydes for sensory applications.

Current Research Paradigms and Unresolved Questions Pertaining to 2-Methyl-4-(1-methylethyl)-benzenepropanal

This lack of specific data presents a primary unresolved question: what are the precise physicochemical and olfactory properties of this compound? While inferences can be made from its structure and comparison to analogs, empirical data is necessary for a complete understanding.

Current research on related aromatic aldehydes focuses on several key areas:

Sustainable Synthesis: There is a growing trend towards developing greener methods for aldehyde production, including biocatalytic and photocatalytic strategies to create "bio-aldehydes". mdpi.com

Novel Applications: Researchers continue to explore new applications for aromatic aldehydes, for instance, in the development of dual cholinesterase inhibitors for potential Alzheimer's treatment. nih.gov

Toxicological and Environmental Impact: The interaction of substituted benzaldehyde (B42025) derivatives with biological systems and their potential environmental effects are areas of active investigation. nih.gov

The primary unresolved questions for 2-Methyl-4-(1-methylethyl)-benzenepropanal itself are its specific synthetic pathways, its full range of chemical reactivity, and its potential applications, particularly in the fragrance industry where its structural analogs have found a niche.

Significance of Investigating Molecular Architectures and Reactivity in Benzenepropanal Analogs

The study of benzenepropanal analogs is significant for both fundamental and applied chemistry. Understanding how different substituents on the aromatic ring and modifications to the propanal side chain affect the molecule's properties is crucial for designing new compounds with desired characteristics.

The molecular architecture, including the nature and position of substituents, directly influences a compound's olfactory properties, reactivity, and biological activity. For example, the presence of an isopropyl group on the benzene (B151609) ring, as seen in the target molecule and its analog cuminaldehyde (4-isopropylbenzaldehyde), will impact its steric and electronic properties. mairfragrance.com

Investigating the reactivity of these analogs provides insights into reaction mechanisms and allows for the development of new synthetic methodologies. For example, understanding the reactivity of the aldehyde group in the presence of various substituents can inform the design of selective transformations. libretexts.orgkhanacademy.org The study of how different molecular architectures influence interactions with biological receptors is also a key area of research, particularly for compounds intended for use as fragrances or pharmaceuticals.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(2-methyl-4-propan-2-ylphenyl)propanal |

InChI |

InChI=1S/C13H18O/c1-10(2)13-7-6-12(5-4-8-14)11(3)9-13/h6-10H,4-5H2,1-3H3 |

InChI Key |

NMDUUPWJBWOPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 2 Methyl 4 1 Methylethyl Benzenepropanal

Retrosynthetic Analysis and Strategic Disconnections for the Benzenepropanal Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, the analysis reveals several logical disconnection points that suggest potential forward synthetic routes.

The primary disconnection targets the C-C bonds that connect the propanal side chain to the aromatic ring. A key disconnection can be made at the bond between the benzene (B151609) ring and the α-carbon of the propanal group. This suggests a Friedel-Crafts type reaction, where the aromatic core, p-cymene (B1678584), is reacted with a three-carbon electrophile.

Another strategic disconnection is at the α-β carbon bond of the propanal side chain. This points towards an Aldol (B89426) condensation strategy, where a substituted benzaldehyde (B42025) (like 4-isopropyl-2-methylbenzaldehyde) is reacted with a two-carbon nucleophile derived from propanal.

A third approach involves functional group interconversion, where the aldehyde group is seen as the product of the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. This leads back to precursors such as 2-Methyl-4-(1-methylethyl)-benzenepropanol or 2-Methyl-4-(1-methylethyl)-benzenepropanoic acid.

These disconnections form the basis for the established and emerging synthetic routes discussed in the following sections.

Established and Emerging Synthetic Routes to 2-Methyl-4-(1-methylethyl)-benzenepropanal

The synthesis of 2-Methyl-4-(1-methylethyl)-benzenepropanal can be achieved through various established and innovative chemical pathways.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. nih.gov The starting material for this approach is typically p-cymene (4-isopropyltoluene), a naturally occurring and commercially available aromatic hydrocarbon. researchgate.netnsf.gov

Friedel-Crafts Acylation: This is often the preferred method over direct alkylation to avoid polyalkylation and carbocation rearrangements. The reaction involves treating p-cymene with an acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). orgsyn.orggoogle.com This introduces the propanoyl group onto the benzene ring, primarily at the position ortho to the methyl group due to steric hindrance from the larger isopropyl group. The resulting ketone, 1-(2-methyl-4-(1-methylethyl)phenyl)propan-1-one, can then be converted to the target aldehyde through subsequent reduction steps, for instance, a Clemmensen or Wolff-Kishner reduction followed by oxidation of the resulting alkyl group to an aldehyde.

A variation involves the acylation of p-cymene with acetyl chloride to yield aceto-p-cymene. orgsyn.org This can then be subjected to reactions that extend the carbon chain before being converted to the final propanal.

| Reaction | Reagents | Catalyst | Key Intermediate | Yield (%) |

| Friedel-Crafts Acylation | p-cymene, Acetyl chloride | AlCl₃ | Aceto-p-cymene | 50-55 orgsyn.org |

| Friedel-Crafts Acylation | Benzene, Amyl chloride | AlCl₃ | Amylbenzene | Not specified beilstein-journals.org |

This interactive table summarizes typical conditions for Friedel-Crafts acylation reactions relevant to the synthesis.

The Aldol condensation provides a powerful method for forming carbon-carbon bonds. magritek.com In the context of synthesizing 2-Methyl-4-(1-methylethyl)-benzenepropanal, this strategy typically begins with a benzaldehyde derivative, specifically 4-isopropyl-2-methylbenzaldehyde.

This starting aldehyde undergoes a crossed-aldol condensation with propanal in the presence of a base (e.g., KOH) or acid catalyst. researchgate.net The reaction forms an α,β-unsaturated aldehyde, 2-methyl-3-(2-methyl-4-(1-methylethyl)phenyl)acrolein. A key challenge in this step is to minimize the self-condensation of propanal. researchgate.netresearchgate.net

The subsequent step is the selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated aldehyde without reducing the aldehyde group. researchgate.net This chemo-selective hydrogenation is crucial and can be achieved using various catalytic systems. Palladium-based catalysts, such as Pd/C or Pd/Al₂O₃, are often employed under controlled hydrogen pressure and temperature to achieve high selectivity for the desired saturated aldehyde. beilstein-journals.orgnih.govbeilstein-journals.org

| Step | Reactants | Catalyst/Conditions | Product | Selectivity/Yield |

| Aldol Condensation | 4-alkylbenzaldehyde, Propanal | Base (e.g., KOH) | 3-(4-alkylphenyl)-2-methylprop-2-enal | Yields can be limited to 50-55% due to self-condensation researchgate.net |

| Selective Hydrogenation | α,β-Unsaturated Aldehyde | Pd/C, H₂ | Saturated Aldehyde | High to excellent conversions beilstein-journals.orgnih.govbeilstein-journals.org |

This interactive table outlines the two-stage process of Aldol condensation followed by selective hydrogenation.

Functional group interconversions provide alternative routes to the target aldehyde from corresponding alcohols or carboxylic acids.

Catalytic Oxidation: The synthesis can proceed from the corresponding alcohol, 2-Methyl-4-(1-methylethyl)-benzenepropanol. This alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Catalytic systems involving transition metals are often employed for this purpose. For instance, bio-inspired iron-catalyzed oxidation of alkylarenes can convert complex methylarenes into arylaldehydes. nih.gov

Catalytic Reduction: Conversely, the aldehyde can be synthesized by the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, derived from 2-Methyl-4-(1-methylethyl)-benzenepropanoic acid. The reduction of aromatic carbonyl substrates to benzylic alcohols is a common transformation, often utilizing metallic hydrides or heterogeneous catalysts. nih.govbeilstein-journals.org However, stopping the reduction at the aldehyde stage requires specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or through catalytic transfer hydrogenation. Catalytic hydrogenation can be fine-tuned to selectively reduce aromatic aldehydes and ketones to their corresponding alcohols under mild conditions, highlighting the challenge of isolating the aldehyde intermediate. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.comnih.gov

Phase Transfer Catalysis (PTC) is an effective technique for reactions involving reactants located in different immiscible phases (e.g., aqueous and organic). dalalinstitute.comcrdeepjournal.org It offers advantages such as milder reaction conditions, improved yields, and reduced use of organic solvents. rjptonline.org

In the synthesis of aromatic aldehydes, PTC can be employed in the oxidation of alkyl aromatics. rjptonline.orgrjptonline.org For a precursor to 2-Methyl-4-(1-methylethyl)-benzenepropanal, such as a compound with a propyl group attached to the p-cymene core, a PTC method could facilitate its oxidation to the desired aldehyde. The process typically involves an aqueous oxidizing agent (like sodium bromate) and an organic phase containing the substrate. rjptonline.orgrjptonline.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the oxidant anion from the aqueous phase to the organic phase to react with the substrate. crdeepjournal.org This method is recognized for being simple, industrially feasible, and environmentally more acceptable. rjptonline.orgrjptonline.org

| Catalyst Type | Example | Function | Advantages |

| Quaternary Ammonium Salts | Tetra-n-butylammonium bromide | Transports anions (e.g., oxidants) from aqueous to organic phase | Faster reaction rates, better yields, fewer byproducts dalalinstitute.com |

| Quaternary Phosphonium Salts | Tetra-n-butylphosphonium bromide | Similar to ammonium salts | Used in solid-liquid PTC for synthesizing intermediates crdeepjournal.org |

This interactive table provides an overview of catalysts used in Phase Transfer Catalysis for organic synthesis.

Modern organic synthesis increasingly focuses on developing multi-step protocols that are efficient, atom-economical, and suitable for scalable production. trine.edumit.edu The synthesis of 2-Methyl-4-(1-methylethyl)-benzenepropanal can benefit from these advanced strategies.

Continuous Flow Synthesis: This technology involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. mit.eduumontreal.caumontreal.ca It offers precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. umontreal.ca A multi-step synthesis of the target compound could be designed in a flow system where reagents are introduced at different points in the reactor network, allowing for a sequence of transformations to occur in a continuous manner. umontreal.caumontreal.ca This approach is highly scalable and can lead to improved safety and product consistency. mit.edu

These novel protocols, by combining multiple synthetic steps and utilizing advanced reactor technology, represent the cutting edge of chemical manufacturing and are applicable to the efficient production of complex molecules like 2-Methyl-4-(1-methylethyl)-benzenepropanal. mit.edursc.org

Derivatization Reactions and Functional Group Interconversions

The aldehyde functional group in 2-Methyl-4-(1-methylethyl)-benzenepropanal is a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Formation of Imine and Oxime Derivatives

The carbonyl group of 2-Methyl-4-(1-methylethyl)-benzenepropanal readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. thieme-connect.denih.gov

Imines , characterized by the C=N double bond, are synthesized by reacting the aldehyde with a primary amine, often under acid catalysis to facilitate the dehydration process. redalyc.org The reaction is typically reversible, and removal of water drives the equilibrium towards the imine product. nih.gov A variety of primary amines can be employed, leading to a diverse library of imine derivatives. organic-chemistry.orgresearchgate.net

Oximes are formed through the reaction of 2-Methyl-4-(1-methylethyl)-benzenepropanal with hydroxylamine. wikipedia.orgbyjus.com This reaction is also a condensation reaction that proceeds via a nucleophilic addition mechanism and is a reliable method for the preparation of oximes. nih.govkhanacademy.org The formation of oximes from aldehydes is a well-established transformation in organic synthesis. byjus.com

| Reactant | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalyst, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium |

Selective Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde group of 2-Methyl-4-(1-methylethyl)-benzenepropanal can be selectively reduced to either a primary alcohol or a hydrocarbon.

Reduction to Alcohol: The most common method for the reduction of an aldehyde to a primary alcohol is through the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with other functional groups. iwu.edu The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid. These are powerful reduction methods suitable for deoxygenation of aldehydes and ketones.

| Transformation | Reagents | Product |

| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl-4-(1-methylethyl)-benzenepropanol |

| Aldehyde to Hydrocarbon | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | 1-Isopropyl-4-methyl-2-propylbenzene |

Oxidations to Carboxylic Acids and Anhydrides

The aldehyde functional group can be readily oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation. researchgate.net Milder oxidizing agents like silver oxide (Ag₂O) can also be used, particularly in the Tollens' test. The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic chemistry. google.com

The formation of an anhydride from the resulting carboxylic acid typically involves reacting two equivalents of the carboxylic acid with a dehydrating agent, or by reacting the carboxylic acid with an acid chloride. While the direct conversion of 2-Methyl-4-(1-methylethyl)-benzenepropanal to an anhydride is not a single-step process, the corresponding carboxylic acid can be used to synthesize mixed anhydrides. google.com The synthesis of substituted phthalic anhydrides, for example, often involves dehydrogenation of a precursor. prepchem.comgoogle.com

Carbon-Carbon Bond Forming Reactions: Electrophilic and Nucleophilic Additions

The carbonyl group of 2-Methyl-4-(1-methylethyl)-benzenepropanal is susceptible to both nucleophilic and electrophilic attacks, enabling various carbon-carbon bond-forming reactions.

Nucleophilic Additions: The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. dalalinstitute.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. youtube.comyoutube.com This is a versatile method for creating new carbon-carbon bonds. The reaction proceeds through a tetrahedral intermediate. nih.gov Cyanohydrin formation, through the addition of a cyanide ion, is another example of a nucleophilic addition reaction. libretexts.org

Electrophilic Additions: While the carbonyl carbon is electrophilic, the oxygen atom possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. libretexts.org Acid-catalyzed reactions, for instance, begin with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orgpressbooks.pub The π-electrons of the aromatic ring can also participate in electrophilic aromatic substitution reactions, though the conditions must be carefully controlled to avoid reactions at the aldehyde group.

| Reaction Type | Reagent | Intermediate | Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |

| Nucleophilic Addition | Cyanide (e.g., HCN) | Cyanohydrin anion | Cyanohydrin |

| Electrophilic Addition (Acid-Catalyzed) | H⁺, weak nucleophile (e.g., H₂O) | Protonated carbonyl | Hydrate (gem-diol) |

Pericyclic and Rearrangement Reactions Involving the Aromatic Aldehyde Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous breaking and forming of bonds. msu.edu While the aldehyde group itself doesn't typically participate directly as a diene or dienophile in common pericyclic reactions like the Diels-Alder reaction, the aromatic ring and its substituents can influence or be involved in such transformations under specific conditions. libretexts.orgresearchgate.net These reactions are often stereospecific. scribd.com

Rearrangement reactions involving aromatic aldehydes can occur under various conditions. For instance, the Cannizzaro reaction, which occurs in the presence of a strong base, involves the disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The Beckmann rearrangement, which involves the conversion of an oxime to an amide, is another relevant transformation, starting from the oxime derivative of the aldehyde. masterorganicchemistry.com

Sustainable and Green Chemistry Principles in the Production of 2-Methyl-4-(1-methylethyl)-benzenepropanal

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov Applying these principles to the synthesis of 2-Methyl-4-(1-methylethyl)-benzenepropanal is crucial for environmental sustainability.

Key green chemistry principles applicable to its production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. mlsu.ac.innih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. nih.gov

Use of Renewable Feedstocks: Exploring biosynthetic pathways or utilizing renewable starting materials. nih.gov

Research in this area focuses on developing more environmentally benign synthetic routes, for example, by using solid acid catalysts to replace traditional liquid acids, which are corrosive and difficult to recycle. The goal is to create a more sustainable life cycle for this important chemical compound. nih.govacsgcipr.orgyale.edu

Advanced Analytical Characterization Techniques for 2 Methyl 4 1 Methylethyl Benzenepropanal

Chromatographic Separations for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical workflow of 2-Methyl-4-(1-methylethyl)-benzenepropanal, enabling its separation from complex mixtures and subsequent quantification.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like 2-Methyl-4-(1-methylethyl)-benzenepropanal. The development of a robust GC method involves the careful selection and optimization of several key parameters to achieve efficient separation and sensitive detection.

Column Selection: The choice of the GC column is critical. A column with a stationary phase of mid-polarity, such as one containing a percentage of phenyl and methyl polysiloxane, is often suitable for aromatic aldehydes. The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time.

Inlet Parameters: The injector temperature must be high enough to ensure the rapid and complete vaporization of the analyte without causing thermal degradation. A splitless injection mode is typically employed for trace analysis to maximize the amount of analyte transferred to the column, while a split injection is used for more concentrated samples to prevent column overloading.

Oven Temperature Program: A temperature programming ramp is essential for separating a mixture of compounds with varying boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve baseline separation of the target analyte from other components in the sample matrix.

Detector: A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of organic compounds due to its high sensitivity and wide linear range. For identification purposes, a Mass Spectrometer (MS) is the detector of choice.

Optimization of a typical GC method might involve the following parameters:

| Parameter | Optimized Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 300 °C or MS |

This is an illustrative data table based on general GC method development principles for similar analytes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative and complementary technique to GC, particularly for less volatile or thermally labile compounds. For aromatic aldehydes like 2-Methyl-4-(1-methylethyl)-benzenepropanal, reversed-phase HPLC is the most common approach.

Method Development Considerations:

Column: A C18 or C8 stationary phase is typically used, providing good retention and separation of moderately non-polar compounds.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to achieve good separation of all components in a complex mixture.

Detector: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set at a wavelength where the analyte exhibits maximum absorbance.

Derivatization: For enhanced sensitivity and selectivity, especially in complex matrices, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable hydrazone derivative that can be readily detected at higher wavelengths with less interference.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | DAD at 254 nm (or appropriate wavelength for DNPH derivative) |

This is an illustrative data table based on general HPLC methods for aromatic aldehydes.

Hyphenated Chromatographic Systems (e.g., GC-MS, LC-MS) in Complex Matrices

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of 2-Methyl-4-(1-methylethyl)-benzenepropanal, especially in complex matrices such as fragrance mixtures, environmental samples, or biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. Following separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification by comparison with spectral libraries. For structurally similar compounds that may have similar retention times, selected ion monitoring (SIM) can be used to enhance selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally sensitive compounds. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is typically used to ionize the analyte as it elutes from the HPLC column. For aldehydes, derivatization can be employed to improve ionization efficiency. LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity through the use of multiple reaction monitoring (MRM), making it ideal for trace-level analysis in highly complex samples. An LC-MS/MS method has been successfully developed for the biomonitoring of a structurally similar fragrance aldehyde, 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral), demonstrating the applicability of this technique.

Advanced Multidimensional Chromatography (e.g., GCxGC)

For exceptionally complex samples containing hundreds or even thousands of components, such as essential oils and perfumes, conventional one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capability.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of 2-Methyl-4-(1-methylethyl)-benzenepropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, characteristic signals would be expected for:

The aldehydic proton (CHO) in the region of 9-10 ppm.

The aromatic protons on the benzene (B151609) ring, typically appearing between 7 and 8 ppm.

The protons of the propionaldehyde (B47417) side chain.

The methine and methyl protons of the isopropyl group.

The methyl group attached to the benzene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include:

The carbonyl carbon of the aldehyde group, typically in the range of 190-200 ppm.

The aromatic carbons.

The carbons of the aliphatic side chains.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons.

COSY experiments reveal which protons are coupled to each other, helping to piece together the fragments of the molecule.

HSQC experiments show which protons are directly attached to which carbons.

By combining the information from these various NMR experiments, a complete and unambiguous assignment of the structure of 2-Methyl-4-(1-methylethyl)-benzenepropanal can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone in the structural elucidation of compounds like 2-Methyl-4-(1-methylethyl)-benzenepropanal, providing definitive information on its molecular weight and offering insights into its structure through fragmentation analysis.

When a molecule is introduced into the mass spectrometer, it is ionized, most commonly resulting in the formation of a molecular ion (M+). The m/z of this ion provides the molecular weight of the compound. For 2-Methyl-4-(1-methylethyl)-benzenepropanal (C₁₃H₁₈O), the exact molecular weight is 190.28 g/mol . The molecular ion peak would therefore be expected at an m/z of 190.

The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. This process, known as fragmentation, is not random and produces a characteristic pattern of fragment ions that serves as a molecular fingerprint. chemguide.co.uk The analysis of this pattern can help confirm the structure of the molecule. For aldehydes, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edu

Key fragmentation patterns for 2-Methyl-4-(1-methylethyl)-benzenepropanal would involve the loss of various parts of the molecule. For instance, α-cleavage could lead to the loss of the propanal side chain or parts of it. The fragmentation of the isopropyl group and the substituted benzene ring would also produce characteristic ions.

Table 1: Predicted Mass Spectrometry Fragments for 2-Methyl-4-(1-methylethyl)-benzenepropanal

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M+) |

| 147 | [C₁₁H₁₅]⁺ | Loss of the propanal group (-CH(CH₃)CHO) |

| 133 | [C₁₀H₁₃]⁺ | Loss of the entire side chain (-CH₂CH(CH₃)CHO) |

| 119 | [C₉H₁₁]⁺ | Loss of the isopropyl group and a methyl group |

| 105 | [C₈H₉]⁺ | Tropylium ion rearrangement after side-chain cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile fragrance compounds. mdpi.comnih.gov In GC-MS, the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. wikipedia.org They are complementary methods that rely on the interaction of molecules with electromagnetic radiation to probe their vibrational modes.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. vscht.cz Different functional groups absorb at characteristic frequencies, making the IR spectrum a unique fingerprint of the molecule. docbrown.info For 2-Methyl-4-(1-methylethyl)-benzenepropanal, key absorptions would include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the range of 1740-1690 cm⁻¹. masterorganicchemistry.com For aromatic aldehydes, this peak is often found between 1710 and 1685 cm⁻¹. spectroscopyonline.com

Aldehydic C-H Stretch: Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group. spectroscopyonline.compressbooks.pub

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Absorptions from the methyl and isopropyl groups are expected below 3000 cm⁻¹. libretexts.org

Aromatic C=C Bending: Bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon bonds within the benzene ring. vscht.cz

Raman Spectroscopy Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. It can be particularly useful for identifying the aromatic ring and the alkyl framework of the molecule. royalsocietypublishing.orgnih.govresearching.cn Characteristic Raman shifts would be expected for the C=C stretching of the aromatic ring and the C-C skeletal vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for 2-Methyl-4-(1-methylethyl)-benzenepropanal

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1710 - 1685 | Strong |

| Aldehyde (C-H) | Stretch | 2850 and 2750 | Weak |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong |

| Aromatic (C=C) | Bend | 1600 - 1400 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In 2-Methyl-4-(1-methylethyl)-benzenepropanal, the substituted benzaldehyde (B42025) moiety acts as the primary chromophore. rsc.org

The benzene ring and the attached carbonyl group form a conjugated system, where the π electrons are delocalized. This delocalization lowers the energy gap between the π and π* orbitals, causing the molecule to absorb UV light at a characteristic wavelength, known as the wavelength of maximum absorbance (λmax). The presence of alkyl substituents (methyl and isopropyl groups) on the benzene ring can cause a small shift in the λmax due to electronic and steric effects. researchgate.netnih.gov While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to MS or IR, it is a valuable quantitative tool due to its sensitivity and the direct relationship between absorbance and concentration (Beer-Lambert Law).

Method Validation and Quality Assurance in Quantitative Analysis

For the quantitative analysis of 2-Methyl-4-(1-methylethyl)-benzenepropanal, particularly in commercial products, it is essential that the analytical methods used are validated to ensure they are reliable, accurate, and fit for purpose. nih.govjfda-online.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.netnih.govsigmaaldrich.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true or accepted value. It is often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Fragrance Analysis |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.995 nih.gov |

| Accuracy (Recovery) | Percentage of known amount of analyte recovered. | 80 - 120% nih.gov |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15% nih.gov |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1; typically 2-20 µg/g for fragrance allergens. nih.gov |

Emerging Analytical Techniques for Trace-Level Detection and Speciation

The demand for higher sensitivity and more comprehensive analysis of volatile organic compounds (VOCs), including fragrance ingredients, has driven the development of advanced analytical techniques. nih.govbohrium.com These emerging methods are particularly important for detecting trace levels of substances and for speciation, which is the identification of different forms of a compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different GC columns in series to provide significantly enhanced separation power compared to conventional GC. researchgate.net It is highly effective for resolving co-eluting compounds in complex matrices like essential oils or cosmetic products, allowing for more accurate identification and quantification of individual components. researchgate.net

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time, online monitoring of VOCs in air with very low detection limits. nih.govbohrium.com It requires minimal sample preparation and can provide rapid screening of products for the presence of volatile compounds.

Dielectric Barrier Discharge Ionization-Mass Spectrometry (DBDI-MS): DBDI is a soft ionization technique that can be used for the rapid analysis of samples with little to no preparation. nih.gov It has been shown to be a highly sensitive method for the detection and quantification of fragrance allergens, offering analysis times of less than a minute per sample. nih.gov

Solid Phase Microextraction (SPME): While not a new technique, recent advancements in fiber coatings and its coupling with advanced GC-MS systems have enhanced its utility for trace-level analysis of VOCs from various sample types, including environmental and biological samples. helsinki.fi

These advanced techniques provide powerful tools for the detailed characterization and trace-level detection of 2-Methyl-4-(1-methylethyl)-benzenepropanal, contributing to improved quality control and a deeper understanding of its presence and behavior in different environments. innovations-report.com

Environmental Fate, Transformation, and Distribution Studies of 2 Methyl 4 1 Methylethyl Benzenepropanal

Occurrence and Distribution in Environmental Compartments (Air, Water, Soil)

2-Methyl-4-(1-methylethyl)-benzenepropanal is a synthetic compound and is not known to occur naturally. pellwall.comscentree.co Its presence in the environment is a direct result of its production and use in household and personal care products. Down-the-drain disposal of these products is a primary pathway for its entry into wastewater systems and, subsequently, into aquatic environments.

Water: Due to its moderate water solubility (66 mg/L), the compound can be found in various aqueous environments. sfdchem.com Its classification as "harmful to aquatic life with long lasting effects" suggests it can persist in the water column. directpcw.comhekserij.nl

Soil and Sediment: The octanol-water partition coefficient (Log P) of 3.4 indicates a tendency to sorb to organic matter. sfdchem.com This suggests that in aquatic systems, the compound may partition from the water column to sediment. Similarly, in terrestrial environments, such as those affected by the application of sewage sludge, it is likely to be retained in the soil.

Air: With a low vapor pressure, significant partitioning to the atmosphere is not expected, though volatilization from water surfaces or direct emission from products can occur. scentree.co A detection threshold in the air has been noted at 2.51 ng/l. scentree.co

Specific monitoring data detailing the concentrations of 2-Methyl-4-(1-methylethyl)-benzenepropanal in ambient air, surface waters, or soil are not extensively documented in publicly available scientific literature.

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the transformation of a chemical through non-biological processes such as photolysis, hydrolysis, and oxidation.

Detailed scientific studies on the photolytic transformation mechanisms and degradation half-lives of 2-Methyl-4-(1-methylethyl)-benzenepropanal in the atmosphere or in sunlit surface waters could not be identified in the reviewed literature.

| Condition | Observed Stability | Reference |

|---|---|---|

| Acidic pH | Unstable | scentree.co |

| Neutral pH | Generally Stable | sfdchem.com |

| Alkaline pH (General) | Highly Resistant / Good Stability | pellwall.com |

| Very Alkaline pH (e.g., Bleach) | Unstable | scentree.co |

Quantitative data, such as hydrolysis rate constants and half-lives as a function of pH, are not available in the reviewed sources.

The transformation of organic compounds in aquatic environments can be influenced by reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and ozone. However, specific research findings detailing the oxidation pathways and kinetics of 2-Methyl-4-(1-methylethyl)-benzenepropanal by ROS were not found in the available literature.

Biotic Transformation and Microbial Degradation Processes

Biotic transformation is the degradation of a substance by microorganisms, which is a primary mechanism for the removal of many organic pollutants from the environment.

The biodegradability of 2-Methyl-4-(1-methylethyl)-benzenepropanal has been considered, with some fragrance manufacturers determining biodegradability according to OECD test method guidelines. givaudan.com These guidelines classify substances as "readily biodegradable" or "inherently biodegradable" based on their performance in standardized tests. givaudan.com However, the specific classification for this compound is not publicly reported in the available sources.

The classification of the compound as "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" and "Harmful to aquatic life with long lasting effects" suggests a degree of persistence and a potential to resist rapid and complete biodegradation in the environment. directpcw.comhekserij.nlthegoodscentscompany.com Detailed studies elucidating the specific aerobic or anaerobic biodegradation pathways, identifying key microbial species involved, or determining the rates of degradation under various environmental conditions are not described in the reviewed scientific literature.

Identification of Microbial Consortia and Key Enzymes Involved

While specific microbial consortia responsible for the degradation of 2-Methyl-4-(1-methylethyl)-benzenepropanal have not been extensively detailed in scientific literature, the compound is recognized as biodegradable. givaudan.com The process of biodegradation, the breakdown of organic matter by microorganisms, is the key removal mechanism for many organic chemicals in the environment. givaudan.com Based on the degradation pathways of analogous aromatic aldehydes and hydrocarbons, a probable sequence of enzymatic action can be inferred. niscpr.res.innih.gov

The initial steps in the aerobic breakdown of this compound are likely catalyzed by two main classes of enzymes:

Aldehyde Dehydrogenases (ALDHs): The propanal functional group is a primary target for microbial attack. ALDHs are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.govnih.gov This is a critical detoxification step, converting the reactive aldehyde into a less reactive and more water-soluble molecule. nih.gov

Oxygenases: To break down the stable benzene (B151609) ring, microorganisms employ powerful oxidative enzymes. Monooxygenases and dioxygenases incorporate molecular oxygen into the aromatic ring, typically forming catechol or protocatechuate-like intermediates. niscpr.res.inrsc.org These hydroxylated intermediates are susceptible to ring cleavage by other dioxygenases, which break the cyclic structure, generating linear aliphatic acids that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. rsc.orgresearchgate.net

Formation and Fate of Environmental Metabolites

The microbial transformation of 2-Methyl-4-(1-methylethyl)-benzenepropanal leads to the formation of several intermediate metabolites before its ultimate mineralization to carbon dioxide and water. The predicted metabolic pathway involves a series of oxidative steps.

A primary metabolite is formed through the oxidation of the aldehyde group, resulting in the formation of 2-Methyl-4-(1-methylethyl)-benzenepropanoic acid . This conversion is a common metabolic fate for aldehydes and is catalyzed by aldehyde dehydrogenase enzymes. nih.gov

Subsequent degradation would likely proceed through the breakdown of the side chain and cleavage of the aromatic ring. The alkyl side chains may be shortened, and the benzene ring is likely hydroxylated by oxygenase enzymes to create dihydroxy-aromatic intermediates (catechols). niscpr.res.inrsc.org These catechols are then substrates for ring-fission dioxygenases, which cleave the aromatic ring either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). niscpr.res.innih.gov

The resulting aliphatic acid intermediates are then further metabolized through pathways such as beta-oxidation and the TCA cycle, ultimately leading to complete mineralization. researchgate.net The transient nature of these metabolites means they are not expected to persist in the environment under conditions favorable to microbial activity.

Table 1: Predicted Environmental Metabolites of 2-Methyl-4-(1-methylethyl)-benzenepropanal

| Metabolite Name | Precursor Compound | Formation Pathway | Key Enzyme Class |

|---|---|---|---|

| 2-Methyl-4-(1-methylethyl)-benzenepropanoic acid | 2-Methyl-4-(1-methylethyl)-benzenepropanal | Oxidation of the aldehyde group | Aldehyde Dehydrogenase |

| Dihydroxylated Aromatic Intermediates (Catechols) | 2-Methyl-4-(1-methylethyl)-benzenepropanoic acid | Hydroxylation of the benzene ring | Monooxygenase / Dioxygenase |

| Aliphatic Dicarboxylic Acids | Dihydroxylated Aromatic Intermediates | Aromatic ring cleavage | Dioxygenase |

Sorption to Environmental Matrices and Bioavailability

The movement and bioavailability of 2-Methyl-4-(1-methylethyl)-benzenepropanal in the environment are largely governed by its tendency to sorb (adhere) to soil, sediment, and sludge. This partitioning behavior is quantified by the soil adsorption coefficient (Kd) and, more universally, the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

Using common quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated to be in the range of 3.3 to 3.6. A log Koc value greater than 3.0 suggests low to moderate mobility in soil. chemsafetypro.com This indicates that 2-Methyl-4-(1-methylethyl)-benzenepropanal is likely to be significantly adsorbed to organic matter in soil and sediment, which reduces its concentration in the aqueous phase and limits its potential for leaching into groundwater. chemsafetypro.com However, this sorption also means it can accumulate in solids like sewage sludge and sediments.

The bioavailability of the compound to microorganisms for degradation can be reduced by strong sorption, as the molecules become sequestered within the soil or sediment matrix.

Table 2: Physicochemical Properties and Estimated Sorption Potential

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Chemical Formula | C13H18O | - |

| Molar Mass | 190.29 g/mol | - |

| Water Solubility | Insoluble | Low mobility in water; tendency to partition to other phases. |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.8 (estimated) | Moderately hydrophobic; indicates a tendency to sorb to organic matter. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~3.5 (estimated) | Low to moderate mobility in soil and sediment; expected to partition significantly to solids. |

Mechanistic Investigations and Chemical Reactivity of 2 Methyl 4 1 Methylethyl Benzenepropanal

Nucleophilic and Electrophilic Reactivity of the Aldehyde Functionality

The chemical behavior of 2-Methyl-4-(1-methylethyl)-benzenepropanal, commonly known as cyclamen aldehyde, is predominantly dictated by its aldehyde functional group (-CHO). vulcanchem.comcosmileeurope.eu This group's reactivity stems from the polarity of the carbon-oxygen double bond, where the higher electronegativity of oxygen creates a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. pressbooks.pub This electronic arrangement makes the carbonyl carbon an electrophilic center, while the oxygen atom acts as a nucleophilic site.

Electrophilic Character: The electron-deficient carbonyl carbon is susceptible to attack by various nucleophiles. This electrophilicity drives several key reactions:

Acetal (B89532) Formation: In the presence of alcohols and an acid catalyst, cyclamen aldehyde undergoes nucleophilic addition to form acetals. This reaction is reversible and of interest in fragrance applications where the molecule may be in an alcoholic medium. scentree.co

Schiff Base Formation: It reacts with primary amines, such as methyl anthranilate, to form imines, commonly known as Schiff bases. scentree.co This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reduction: The carbonyl group can be reduced to a primary alcohol (cyclamen alcohol) using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, which involves nucleophilic addition of a hydride ion. researchgate.netresearchgate.net

Nucleophilic Character: The lone pairs of electrons on the carbonyl oxygen atom allow it to act as a Lewis base or nucleophile. In acid-catalyzed reactions like acetal formation, the initial step is the protonation of this oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction that underscores its ability to react with electrophilic oxidizing agents. vulcanchem.com

The following table summarizes the key reactivity patterns of the aldehyde functionality in 2-Methyl-4-(1-methylethyl)-benzenepropanal.

| Reaction Type | Reagent/Catalyst | Product Type | Nature of Aldehyde Group |

| Acetal Formation | Alcohols / Acid Catalyst | Acetal | Electrophilic |

| Schiff Base Formation | Primary Amines | Imine (Schiff Base) | Electrophilic |

| Reduction | NaBH₄, H₂/Catalyst | Primary Alcohol | Electrophilic |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Nucleophilic |

| Aldol (B89426) Condensation | Base or Acid Catalyst | β-Hydroxy aldehyde | Both Nucleophilic (as enolate) and Electrophilic |

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic parameters for reactions involving 2-Methyl-4-(1-methylethyl)-benzenepropanal are not extensively detailed in publicly available literature, an analysis of its synthesis and common reactions reveals the critical interplay between kinetic and thermodynamic control. researchgate.net

The industrial synthesis of cyclamen aldehyde often involves the selective hydrogenation of p-isopropyl-α-methylcinnamic aldehyde. researchgate.netwikipedia.org This transformation requires the reduction of a carbon-carbon double bond while leaving the aldehyde functional group intact. This selectivity is a classic example of kinetic control. The reaction conditions, including the choice of catalyst (e.g., Nickel, Palladium, or Ruthenium), temperature, and pressure, are carefully optimized to favor the hydrogenation of the alkene, which occurs at a faster rate under specific catalytic conditions, over the thermodynamically favorable but slower reduction of the aldehyde to an alcohol. vulcanchem.comresearchgate.netgoogle.com For instance, certain patented processes utilize vapor-phase hydrogenation at high temperatures (150–500°C) and reduced pressure to achieve yields greater than 90%, selectively targeting the C=C bond. vulcanchem.comgoogle.com

Conversely, reactions such as acetal formation are governed by thermodynamic control. youtube.com This reaction is an equilibrium process where the aldehyde and alcohol react to form a hemiacetal and then an acetal, with the concurrent elimination of water. The position of this equilibrium can be manipulated based on Le Châtelier's principle. To maximize the yield of the acetal (the thermodynamic product under these conditions), water is typically removed from the reaction mixture, thus driving the equilibrium forward.

Therefore, a comprehensive understanding of kinetic and thermodynamic principles is essential for manipulating reaction outcomes, either to isolate a less stable but rapidly formed kinetic product, as in its synthesis, or to maximize the yield of a stable thermodynamic product in subsequent reactions.

Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity

The aromatic ring of 2-Methyl-4-(1-methylethyl)-benzenepropanal contains two substituents positioned para to each other: an isopropyl group and a 2-methylpropanal alkyl chain. The electronic properties of these groups significantly influence the reactivity of the benzene (B151609) ring and the regioselectivity of electrophilic aromatic substitution reactions.

Both the isopropyl group and the alkyl chain are classified as electron-donating groups (EDGs). libretexts.org They activate the aromatic ring through a combination of the inductive effect and hyperconjugation, increasing the ring's electron density. libretexts.org This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com

In terms of regioselectivity, both alkyl substituents are ortho-, para-directing. lumenlearning.com Because they are situated in a para relationship (at positions 1 and 4), their directing influences are cooperative, reinforcing the activation of the remaining positions on the ring (2, 3, 5, and 6). msu.edu This means that in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions ortho to either the isopropyl group or the alkyl chain.

The regioselectivity is of paramount importance in the synthesis of the molecule itself, which typically starts from para-substituted precursors like 4-isopropylbenzaldehyde (B89865) or isopropylbenzene. scentree.coresearchgate.net The specific floral scent profile is associated with the para-isomer, and the ortho and meta isomers are not utilized in perfumery, highlighting the need for high regioselectivity during its synthesis. scentree.co

The table below summarizes the effects of the substituents on the aromatic ring.

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Influence |

| Isopropyl (-CH(CH₃)₂) | 4 | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| 2-methylpropanal alkyl chain | 1 | Electron-donating (Inductive) | Activating | Ortho, Para |

Catalytic Transformations Involving 2-Methyl-4-(1-methylethyl)-benzenepropanal

Catalysis is fundamental to the efficient synthesis and transformation of 2-Methyl-4-(1-methylethyl)-benzenepropanal. Various catalytic methods are employed to ensure high yield and selectivity.

One of the primary industrial syntheses involves a two-step process: a base-catalyzed aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated aldehyde (p-isopropyl-α-methylcinnamic aldehyde). researchgate.netwikipedia.org The hydrogenation step is crucial and employs various metal catalysts to reduce the carbon-carbon double bond while preserving the aldehyde group. vulcanchem.comgoogle.com Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for this transformation. researchgate.net

Another significant synthesis route is the Friedel-Crafts reaction between isopropylbenzene and methacrolein (B123484) diacetate. scentree.co This reaction is typically catalyzed by a Lewis acid. A patented method describes a dual-acid catalytic system of titanium tetrachloride and trifluoromethanesulfonic acid to improve purity and yield. google.com

Beyond its synthesis, the aldehyde functionality can undergo further catalytic transformations. For example, the formation of acetals from cyclamen aldehyde requires an acid catalyst to activate the carbonyl group for nucleophilic attack by an alcohol. scentree.co

The following interactive data table details key catalytic transformations related to the compound.

| Transformation | Reactants | Catalyst(s) | Key Conditions | Product |

| Selective Hydrogenation | p-isopropyl-α-methylcinnamic aldehyde, H₂ | Ru/C, Ni, or Pd-based catalysts vulcanchem.comresearchgate.netgoogle.com | 110-500 °C, 0.1-10 MPa vulcanchem.comresearchgate.net | 2-Methyl-4-(1-methylethyl)-benzenepropanal |

| Friedel-Crafts Reaction | Isopropylbenzene, Methacrolein diacetate | TiCl₄, Trifluoromethanesulfonic acid scentree.cogoogle.com | Low temperature | Intermediate, followed by hydrolysis |

| Acetal Formation | 2-Methyl-4-(1-methylethyl)-benzenepropanal, Alcohols | Acid Catalyst (e.g., H₂SO₄) | Reversible, removal of water | Corresponding Acetal |

| Aldol Condensation | 4-isopropylbenzaldehyde, Propanal | Base (e.g., KOH, NaOCH₃) researchgate.net | Dropwise addition of propanal researchgate.net | p-isopropyl-α-methylcinnamic aldehyde |

Intermolecular Interactions and Self-Assembly Tendencies

The molecular structure of 2-Methyl-4-(1-methylethyl)-benzenepropanal, featuring a polar aldehyde group and a significant nonpolar moiety (the substituted benzene ring and alkyl chain), governs its intermolecular interactions and physical properties.

The primary intermolecular forces at play are:

Dipole-Dipole Interactions: Arising from the polar carbon-oxygen double bond in the aldehyde group. pressbooks.pub

London Dispersion Forces: These van der Waals forces are significant due to the large, nonpolar hydrocarbon portion of the molecule.

Hydrogen Bonding: The oxygen atom of the carbonyl group has lone electron pairs and can act as a hydrogen bond acceptor with donor molecules, such as water or alcohols. pressbooks.pub

This combination of interactions explains its solubility profile: it is insoluble in water but soluble in less polar organic solvents like ethanol (B145695) and various oils. wikipedia.org The capacity for hydrogen bonding, though limited to accepting, is crucial for its interaction in solutions containing protic solvents or other ingredients with hydrogen bond donor capabilities.

While there is no specific research documenting the self-assembly tendencies of 2-Methyl-4-(1-methylethyl)-benzenepropanal, its structure possesses amphiphilic character with a distinct polar "head" and a nonpolar "tail." Such molecules can, under certain conditions, form organized aggregates. The bulky, non-planar nature of the substituted aromatic ring may influence or sterically hinder potential π-π stacking interactions between the aromatic rings. The balance of these intermolecular forces is critical for its behavior in complex mixtures such as cosmetic and perfume formulations, affecting properties like volatility, substantivity, and stability. vulcanchem.compellwall.com

Computational and Theoretical Chemistry Studies of 2 Methyl 4 1 Methylethyl Benzenepropanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, these calculations would typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. This process involves solving the Schrödinger equation, albeit in an approximate form, to yield a detailed picture of the molecule's electronic structure.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with a suitable basis set (e.g., 6-31G* or cc-pVTZ), would be employed to accurately predict bond lengths, bond angles, and dihedral angles. The results of such calculations would provide precise data on the spatial relationship between the substituted benzene (B151609) ring and the propanal side chain.

Furthermore, these calculations would reveal key electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. Important quantifiable electronic descriptors that would be determined include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom, offering a more detailed view of the charge distribution and identifying potential sites for nucleophilic or electrophilic attack.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, DFT would be an invaluable tool for exploring its chemical reactivity, particularly the reactions involving the aldehyde functional group.

DFT calculations could be used to model various reaction mechanisms, such as nucleophilic addition to the carbonyl carbon, oxidation of the aldehyde to a carboxylic acid, or reduction to an alcohol. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway.

A key aspect of this is the location and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations can provide detailed geometric and energetic information about these fleeting structures. For instance, in the oxidation of 2-Methyl-4-(1-methylethyl)-benzenepropanal, DFT could be used to model the transition state for the addition of an oxidizing agent to the aldehyde, providing insights into the stereochemistry and energetics of the process.

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. For a flexible molecule like 2-Methyl-4-(1-methylethyl)-benzenepropanal, which has several rotatable bonds, MD simulations are essential for understanding its conformational landscape.

In an MD simulation, the molecule's atoms are treated as classical particles moving under the influence of a force field—a set of empirical energy functions that describe the interactions between atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a "movie" of the molecule's movements.

These simulations would reveal the different stable conformations of the propanal side chain relative to the aromatic ring and the isopropyl group. By analyzing the simulation trajectory, one can determine the relative populations of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can observe how it interacts with the surrounding solvent molecules. This can provide insights into its solubility and how the solvent might influence its conformational preferences and reactivity.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) from First Principles

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, these predictions would be based on its calculated electronic structure and geometry.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, and various bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. These calculations would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would help in understanding the electronic structure and chromophores within the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Chemical Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For 2-Methyl-4-(1-methylethyl)-benzenepropanal, QSAR/QSPR models could be developed to predict its chemical reactivity and environmental fate.

To build such a model, a dataset of structurally similar compounds with known properties would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometrical, and electronic parameters.

For predicting chemical reactivity, descriptors such as the energy of the LUMO, partial atomic charges on the carbonyl carbon, and steric parameters could be used. For environmental fate, properties like the octanol-water partition coefficient (logP), which can be predicted using QSPR models, are important for assessing bioaccumulation potential. Other models could predict properties like biodegradability or atmospheric oxidation rates.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. Such a model could then be used to predict the reactivity and environmental fate of 2-Methyl-4-(1-methylethyl)-benzenepropanal.

Machine Learning and Artificial Intelligence Applications in Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of predictive chemistry. chemeo.comnist.gov These advanced computational techniques can learn complex patterns from large datasets of chemical information and make predictions for new molecules with remarkable accuracy. thegoodscentscompany.com

For 2-Methyl-4-(1-methylethyl)-benzenepropanal, ML models could be trained on vast databases of known compounds to predict a wide range of properties. For example, a deep neural network could be trained to predict its spectroscopic properties directly from its molecular graph, bypassing the need for computationally expensive quantum chemical calculations. industrialchemicals.gov.au

In the context of chemical reactivity, ML models can predict the outcomes of reactions, including the major products and yields, by learning from extensive reaction databases. industrialchemicals.gov.au This could be used to explore the potential synthetic transformations of 2-Methyl-4-(1-methylethyl)-benzenepropanal.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Strategies

The conventional synthesis of substituted aromatic aldehydes often relies on multi-step processes that can be resource-intensive. Future research is increasingly focused on the development of novel synthetic strategies that are more efficient, atom-economical, and environmentally benign.

One promising avenue is the exploration of synergistic catalytic systems. For instance, a desaturative approach for aromatic aldehyde synthesis has been demonstrated using a combination of enamine, photoredox, and cobalt triple catalysis. nih.gov This method allows for the construction of multi-substituted cyclohexenecarbaldehyde cores, which then undergo desaturation to form the aromatic aldehyde. nih.gov This strategy offers a mechanistically distinct alternative to classical electrophilic aromatic substitution, potentially enabling the synthesis of complex substitution patterns that are otherwise difficult to achieve. nih.gov

Another area of development is the one-pot synthesis of functionalized benzaldehydes. A two-step, one-pot procedure involving the formation of a stable aluminum hemiaminal as a tetrahedral intermediate has been reported. acs.orgrug.nl This intermediate protects the latent aldehyde group, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce a variety of substituents. acs.orgrug.nl Such methodologies could be adapted for the efficient synthesis of 2-Methyl-4-(1-methylethyl)-benzenepropanal and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for 2-Methyl-4-(1-methylethyl)-benzenepropanal Synthesis |

|---|---|---|

| Synergistic Triple Catalysis (Enamine, Photoredox, Cobalt) | Desaturative approach from non-aromatic precursors. | Access to novel substitution patterns, milder reaction conditions. |

| One-Pot Reduction/Cross-Coupling | In-situ protection of the aldehyde functionality. | Increased efficiency, reduced number of purification steps. |

Advancements in Real-time and In-situ Analytical Monitoring of Reactions

The optimization of synthetic processes for compounds like 2-Methyl-4-(1-methylethyl)-benzenepropanal is greatly enhanced by the ability to monitor reactions in real-time. Advances in analytical techniques are moving towards in-situ monitoring, providing immediate feedback on reaction kinetics, intermediate formation, and product yield.

Modern analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection are widely used for the analysis of aldehydes. nih.gov Gas Chromatography (GC) and Mass Spectrometry (GC-MS) are also cornerstones for the analysis of fragrance compositions, allowing for the separation and identification of volatile compounds. For real-time monitoring, techniques like attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can be integrated into reaction vessels to track the concentration of reactants and products.

The future in this area lies in the integration of multiple analytical techniques to gain a comprehensive understanding of the reaction progress. For example, combining spectroscopic methods with chromatographic techniques can provide a more complete picture of complex reaction mixtures.

Exploration of Bio-inspired Synthesis and Biocatalysis

The use of biocatalysis in the synthesis of fine chemicals is a rapidly growing field, offering a sustainable alternative to traditional chemical methods. chemistryjournals.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can simplify downstream processing and reduce waste. chemistryjournals.netivypub.org